![molecular formula C22H28N6O2 B11710200 N'~1~,N'~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide](/img/structure/B11710200.png)
N'~1~,N'~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a butanedihydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and butanedihydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. Additionally, the hydrazide backbone may facilitate the formation of reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’~1~,N’~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide
- N’~1~,N’~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide
Uniqueness
N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C22H28N6O2 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]butanediamide |
InChI |
InChI=1S/C22H28N6O2/c1-27(2)19-9-5-17(6-10-19)15-23-25-21(29)13-14-22(30)26-24-16-18-7-11-20(12-8-18)28(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,25,29)(H,26,30)/b23-15+,24-16+ |
InChI-Schlüssel |
CIXDUKRGLUOGEZ-DFEHQXHXSA-N |
Isomerische SMILES |
CN(C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B11710118.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710124.png)
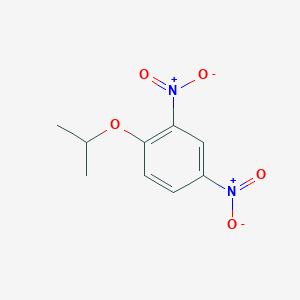
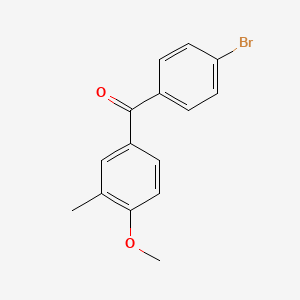
![N'~1~,N'~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide](/img/structure/B11710151.png)
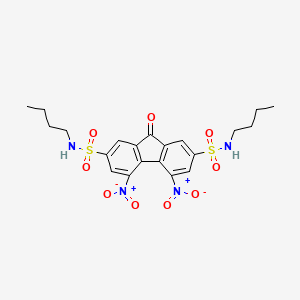
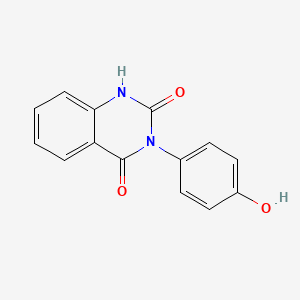
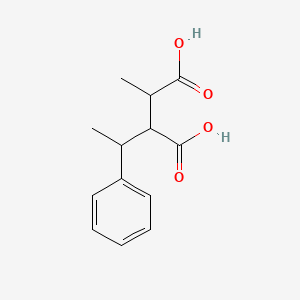
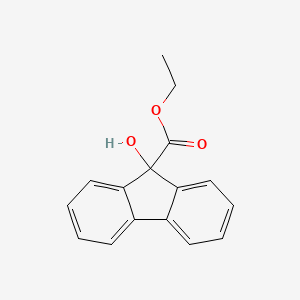

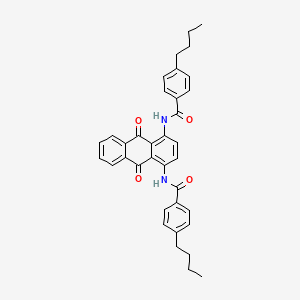
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B11710170.png)
![3-[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11710171.png)
![2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11710175.png)
